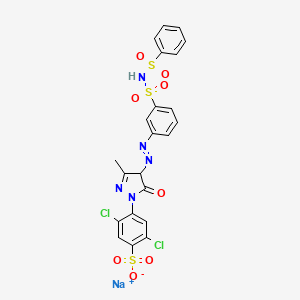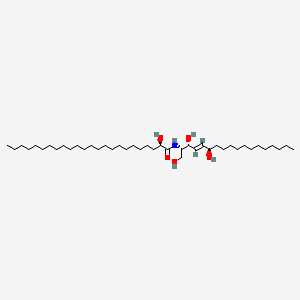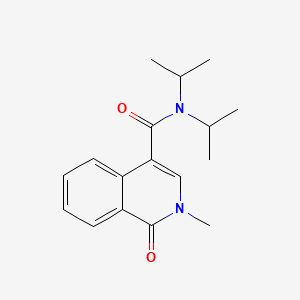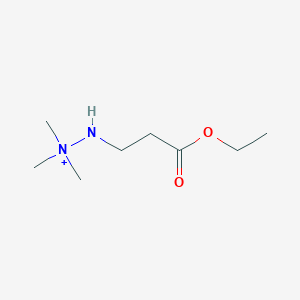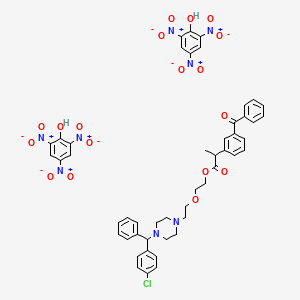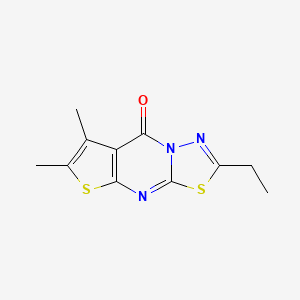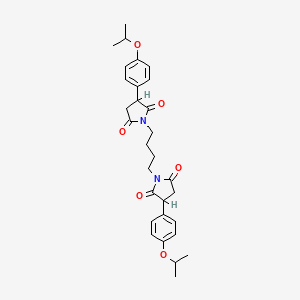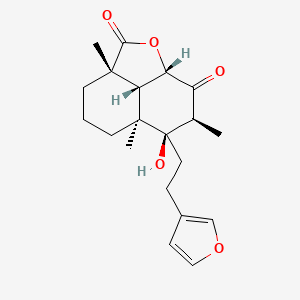
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- is a derivative of phenothiazine, a tricyclic compound that has been widely studied for its diverse biological activities. Phenothiazine derivatives are known for their applications in pharmaceuticals, particularly as antipsychotic and antihistaminic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- typically involves the acylation of phenothiazine. One common method is the Friedel-Crafts acylation, where phenothiazine is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . Another method involves the alkylation of 2-acetylphenothiazine with methyl iodide and sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use as an antipsychotic and antihistaminic agent.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors, such as dopamine and serotonin receptors, leading to its antipsychotic effects. The compound’s antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent.
Promethazine: An antihistaminic agent.
Prochlorperazine: Used to control severe nausea and vomiting.
Uniqueness
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- is unique due to its specific acetyl and phenylethylamino substituents, which may confer distinct pharmacological properties compared to other phenothiazine derivatives .
Propiedades
Número CAS |
89516-35-8 |
|---|---|
Fórmula molecular |
C24H22N2O2S |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
1-(2-acetylphenothiazin-10-yl)-2-(2-phenylethylamino)ethanone |
InChI |
InChI=1S/C24H22N2O2S/c1-17(27)19-11-12-23-21(15-19)26(20-9-5-6-10-22(20)29-23)24(28)16-25-14-13-18-7-3-2-4-8-18/h2-12,15,25H,13-14,16H2,1H3 |
Clave InChI |
MBZNVOMAVQLQKF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



